Glykenin IV

Description

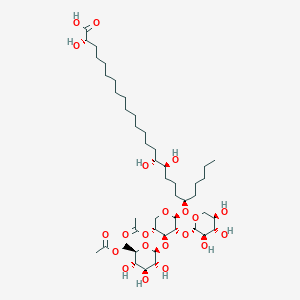

Structure

2D Structure

Properties

CAS No. |

134479-76-8 |

|---|---|

Molecular Formula |

C46H82O21 |

Molecular Weight |

971.1 g/mol |

IUPAC Name |

(2S,16R,17S,21R)-21-[(2S,3R,4S,5R)-5-acetyloxy-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,16,17-trihydroxyhexacosanoic acid |

InChI |

InChI=1S/C46H82O21/c1-4-5-15-19-29(20-18-23-31(50)30(49)21-16-13-11-9-7-6-8-10-12-14-17-22-32(51)43(58)59)64-46-42(67-44-39(56)36(53)33(52)24-61-44)41(35(26-62-46)63-28(3)48)66-45-40(57)38(55)37(54)34(65-45)25-60-27(2)47/h29-42,44-46,49-57H,4-26H2,1-3H3,(H,58,59)/t29-,30-,31+,32+,33-,34-,35-,36+,37-,38+,39-,40-,41+,42-,44+,45+,46+/m1/s1 |

InChI Key |

UBCWOWKILIETKQ-NSMKLYECSA-N |

SMILES |

CCCCCC(CCCC(C(CCCCCCCCCCCCCC(C(=O)O)O)O)O)OC1C(C(C(CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)O)O)O)OC3C(C(C(CO3)O)O)O |

Isomeric SMILES |

CCCCC[C@H](CCC[C@@H]([C@@H](CCCCCCCCCCCCC[C@@H](C(=O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |

Canonical SMILES |

CCCCCC(CCCC(C(CCCCCCCCCCCCCC(C(=O)O)O)O)O)OC1C(C(C(CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)O)O)O)OC3C(C(C(CO3)O)O)O |

Other CAS No. |

134479-76-8 |

Synonyms |

glykenin IV glykenin IVA glykenin IVB |

Origin of Product |

United States |

Isolation, Purification, and Advanced Analytical Characterization of Glykenin Iv

Methodologies for Isolation from Filamentous Fungi (e.g., Basidiomycetes sp., Dacrymyces sp.)

The initial discovery and isolation of the glykenin family of compounds were from the fermentation broth of an unidentified strain of Basidiomycetes sp. researchgate.netgoogle.comnih.gov Later, Glykenin IVA, a specific isomer of Glykenin IV, was identified and isolated from the fungal species Dacrymyces sp. researchgate.netscispace.comgoogleapis.com The genus Dacrymyces is noted for its capacity to produce a variety of glykenin-related compounds. scispace.com

The general isolation process begins with the cultivation of the producing fungal strain in a suitable liquid medium. For instance, Dacrymyces sp. SANK 20204, a known producer of a related glycolipid, is grown in a primary seed medium containing glucose, malt (B15192052) extract, and yeast extract, followed by incubation on a rotary shaker. scispace.com After an adequate fermentation period, the fungal mycelium is separated from the culture broth. The bioactive compounds, including this compound, are then extracted from the mycelium and/or the broth using organic solvents. These crude extracts contain a complex mixture of glykenins and other metabolites, necessitating extensive purification.

Chromatographic Separation and Purification Techniques for this compound

The separation of this compound from the crude fungal extract is a significant challenge due to the presence of numerous closely related glykenin components and isomers. A combination of normal-phase and reversed-phase chromatography is essential for achieving high purity. nih.gov

Normal-phase chromatography is the first major step in resolving the complex glykenin mixture. nih.gov This technique separates compounds based on their polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. jordilabs.combiotage.comphenomenex.com In the case of glykenins, this method effectively separates the broader family into distinct components (designated GK-I through GK-VII, plus a deglycosylated form, DG). nih.gov

The primary structural difference that allows for this separation is the number and location of acetyl groups on the sugar moiety of the glycolipid. nih.gov Compounds with more polar functional groups (like hydroxyls) or different distributions of less polar acetyl groups will have varying affinities for the polar stationary phase, leading to different retention times and enabling their resolution. The optimization of this step involves selecting the appropriate stationary phase and a mobile phase system (e.g., a hexane/ethyl acetate (B1210297) gradient) that provides the best separation between these closely related components. biotage.com

Table 1: Normal-Phase Chromatographic Separation of Glykenin Family This table is a representative illustration of the separation principle.

| Component | Key Differentiating Feature | Elution Order Principle |

|---|---|---|

| Glykenin I | Specific acetylation pattern | Separation based on the number and position of acetyl groups on the trisaccharide moiety. nih.gov |

| Glykenin II | Specific acetylation pattern | Compounds with differing polarity due to acetylation are resolved. nih.gov |

| Glykenin III | Specific acetylation pattern | |

| This compound | Specific acetylation pattern | |

| Glykenin V | Specific acetylation pattern | |

| Glykenin VI | Specific acetylation pattern | |

| Glykenin VII | Specific acetylation pattern |

Following the initial fractionation by normal-phase chromatography, each glykenin component, including the this compound fraction, is subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov RP-HPLC operates with a non-polar stationary phase (commonly C18, or ODS) and a polar mobile phase. jordilabs.com This technique is highly effective for separating isomers that differ in their hydrophobic characteristics. nih.gov

For the glykenins, the isomers within each component (e.g., this compound) differ in the structure of their aglycone, which is the non-sugar, fatty acid portion of the molecule. nih.gov These structural variations in the hydrophobic fatty acid chain lead to different retention times on the non-polar ODS column. Research has led to the development of specific RP-HPLC protocols that can resolve each glykenin component into three distinct isomers, designated A, B, and C. nih.gov This separation is crucial as these isomers may possess different biological activities.

The composition of the mobile phase (eluent) is a critical factor in the successful separation of glykenin isomers by RP-HPLC. The choice of solvents and additives directly impacts the resolution and efficiency of the fractionation. nih.govalwsci.com For the separation of glykenin isomers, a multi-component solvent system is required.

It was determined that the optimal eluent composition for resolving the A, B, and C isomers on an ODS column is a mixture of methanol-acetonitrile-1% trifluoroacetic acid (TFA) in a ratio of 4:3.5:2.5 . nih.gov

Methanol (B129727) and Acetonitrile (B52724) : These polar organic solvents serve as the primary components of the mobile phase, eluting the hydrophobic glykenin isomers from the non-polar column. The specific ratio of methanol to acetonitrile is optimized to achieve the best balance of solubility and separation selectivity. nih.gov

Trifluoroacetic Acid (TFA) : The addition of an acid like TFA is common in RP-HPLC for peptide and complex natural product separation. It acts as an ion-pairing agent and helps to sharpen peaks by minimizing unwanted interactions between the analyte and the stationary phase, leading to improved resolution. nih.gov

The combination of normal-phase and this optimized reversed-phase chromatography allows for the successful separation of nearly all components and isomers of the glykenin mixture produced by Basidiomycetes sp. nih.gov

Table 2: Optimized RP-HPLC Conditions for Glykenin Isomer Separation

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. jordilabs.com |

| Stationary Phase | ODS (Octadecylsilane, C18) | Non-polar phase that retains the hydrophobic aglycone moiety. nih.gov |

| Mobile Phase (Eluent) | Methanol-Acetonitrile-1% TFA (4:3.5:2.5) | Optimized for resolving isomers A, B, and C. nih.gov |

| Separation Principle | Differential retention based on aglycone (fatty acid) structure. nih.gov | |

High-Resolution Spectroscopic Techniques for Structural Elucidation of this compound

Once this compound is isolated and purified, advanced spectroscopic techniques are employed to confirm its molecular structure. High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this process. delpharm.com

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. drug-dev.comnih.gov This capability is indispensable for the structural elucidation of novel or complex natural products like this compound. scirp.org

The primary application of HRMS in the analysis of this compound is the determination of its elemental composition. delpharm.com By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows chemists to deduce a unique molecular formula from the experimental data. This is the first and most critical step in identifying an unknown compound or confirming the structure of a known one.

For a complex molecule like this compound, which consists of a trisaccharide unit and a long-chain fatty acid, HRMS can:

Determine the Exact Mass : Provide the accurate mass of the intact molecule, allowing for the calculation of its elemental formula (CₓHᵧNₐOₑ...). drug-dev.com

Analyze Fragmentation Patterns : When coupled with tandem mass spectrometry (MS/MS), HRMS can provide high-accuracy mass data for the fragment ions. scirp.orgnih.gov This information is used to piece together the structure, such as identifying the sequence of sugars (xylose-xylose-glucose) and determining the structure of the fatty acid aglycone by analyzing the fragmentation pathway.

While early studies on glykenins utilized techniques like Fast Atom Bombardment (FAB-MS) and Secondary Ion Mass Spectrometry (SIMS), modern structural analysis relies on HRMS platforms like Orbitrap or FT-ICR for their superior accuracy and resolution, which are essential for distinguishing between compounds with very similar masses. nih.govscirp.org The interpretation of high-resolution mass spectrometric data is noted as a key step in the characterization of Glykenin IVA. googleapis.com

Table 3: Role of HRMS in this compound Characterization

| HRMS Application | Information Gained | Significance |

|---|---|---|

| Accurate Mass Measurement | Elemental Composition (Molecular Formula) | Unambiguously determines the atoms (C, H, O, N) and their counts in the molecule. delpharm.comdrug-dev.com |

| Tandem MS (HRMS/MS) | Structural Fragments (e.g., sugar units, aglycone) | Elucidates the connectivity of the molecule, confirming the identity and sequence of the monosaccharides and the structure of the fatty acid chain. scirp.org |

| Isotopic Pattern Analysis | Confirmation of Elemental Composition | The relative abundance of isotopic peaks (e.g., ¹³C) must match the theoretical pattern for the proposed formula. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While mass spectrometry is a powerful tool for determining connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the stereochemistry of complex molecules like the glykenins. Advanced NMR techniques have been pivotal in defining the three-dimensional arrangement of atoms in these glycosidic antibiotics.

In the structural elucidation of the closely related Glykenin III, Double Quantum Filter (DQF) COSY (Correlation Spectroscopy) was a key technique. researchgate.netnii.ac.jp This method was instrumental in determining the locations of the two acetyl groups on the diacetylated trisaccharide moiety, which is composed of one glucose and two xylose units. researchgate.netnii.ac.jp The DQF-COSY spectrum provides detailed information about proton-proton couplings, which helps in assigning the complex spin systems of the sugar residues and their substituents.

Complementing the DQF-COSY data, Relayed Chemical Shift Correlation Spectroscopy (Relayed COSY) was also employed in the analysis of Glykenin III's sugar moiety. researchgate.netnii.ac.jp This technique extends the correlation from a proton to its direct coupling partner and then to the next proton in the spin system. This is particularly useful in complex sugar residues where signals may overlap, as it allows for the tracing of connectivities along the carbohydrate backbone, confirming the sequence and linkage of the monosaccharide units.

Differentiation of this compound Isomers Based on Aglycone Structural Variations

A key characteristic of the glykenin family is the existence of isomers for each component, including this compound. nih.gov These isomers, designated as A, B, and C, are not stereoisomers in the sugar portion but differ in the structure of their aglycone, which is an unusual polyhydroxylated C26-fatty acid. researchgate.netnih.gov The separation of these isomers is achieved through reversed-phase high-performance liquid chromatography. nih.gov The structural variations in the aglycone portion contribute to the diversity of the glykenin family and are a critical aspect of their complete characterization. The aglycones of the deacetylated glykenins A, B, and C are tetrahydroxy saturated fatty acids. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of Glykenin Iv Production

Identification and Characterization of Glykenin IV Producing Microbial Strains

The production of the glykenin family of glycosidic antibiotics, including this compound, has been attributed to specific strains of microorganisms. Research has identified the primary source of these compounds as fungi belonging to the phylum Basidiomycota. nih.gov While the broader classification is established, specific species or strains are key to production.

One notable producing organism is a strain of Basidiomycetes sp. nih.govjst.go.jp Further characterization of glykenin antibiotics revealed that a mixture of components, designated GK-I through GK-VII along with deglycosylated forms, are produced. These components are structurally related, differing primarily in the number and placement of acetyl groups on their sugar moieties. nih.gov Another actinomycete strain, BA10988, which shows a close resemblance to Streptomyces fimicarius and Streptomyces xanthocidicus, has been identified as a producer of a different topoisomerase inhibitor, BE-10988, indicating that similar microbial genera can produce a diverse range of complex secondary metabolites. jst.go.jp

| Microbial Strain | Produced Compound(s) | Classification |

| Basidiomycetes sp. | Glykenin family (including this compound) | Fungus |

| Strain BA10988 | BE-10988 | Actinomycete (resembles Streptomyces fimicarius and Streptomyces xanthocidicus) |

Proposed Biosynthetic Route of the this compound Aglycone Moiety

The precise biosynthetic pathway for the aglycone portion of this compound has not been fully elucidated in the available literature. However, based on the biosynthesis of other complex natural products from microbial sources, a general route can be proposed. Many complex aglycones, particularly in antibiotics produced by fungi and Streptomyces, are synthesized by polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). nih.gov

For macrolide antibiotics, for instance, the aglycone core is constructed through the sequential condensation of small acyl-CoA precursors like acetyl-CoA and propionyl-CoA by large, multi-domain PKS enzymes. nih.gov It is plausible that the this compound aglycone is assembled via a similar PKS or a hybrid PKS/NRPS pathway. In such a mechanism, a series of enzymatic modules would systematically build the carbon skeleton, which is then released, often through the action of a thioesterase domain, to form the core aglycone structure. nih.gov This aglycone then serves as the acceptor substrate for subsequent glycosylation steps. Without this core structure, the final biologically active compound cannot be formed. nih.gov

Elucidation of Glycosyltransferase (GT) Functionality in this compound Formation

Glycosyltransferases (GTs) are the cornerstone enzymes in the biosynthesis of glycosidic compounds like this compound. researchgate.net These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule, which in this case is the this compound aglycone. frontiersin.orguzh.ch The donor substrates are typically nucleotide sugars, such as UDP-glucose or GDP-fucose. nih.govsigmaaldrich.com

The general mechanism involves the acceptor molecule acting as a nucleophile, attacking the anomeric carbon of the sugar donor. numberanalytics.com This reaction is highly specific regarding the type of sugar transferred, the acceptor molecule, and the resulting stereochemistry (α or β) and position of the new glycosidic linkage. sigmaaldrich.comsigmaaldrich.com This specificity is what ensures the precise glycan structure of the final natural product. GTs are classified into numerous families based on sequence similarity, and members of the same family are expected to share a similar three-dimensional fold. numberanalytics.comcazy.org

The "one enzyme-one linkage" hypothesis has long been a guiding principle in glycobiology, suggesting that a single, specific enzyme is responsible for creating each unique glycosidic bond. nih.govsigmaaldrich.com Glycosyltransferases exhibit a high degree of specificity for both the sugar donor and the aglycone acceptor. numberanalytics.comnih.gov This specificity is dictated by the precise three-dimensional structure of the enzyme's active site, which creates binding pockets that accommodate only certain substrates. numberanalytics.com

For example, the human B blood group α1-3 galactosyltransferase will only act on its galactose acceptor if it has been previously modified with a specific fucose residue. nih.gov While some GTs show absolute specificity, others have a broader tolerance, allowing them to act on a range of similar substrates or utilize analogs of nucleotide sugar donors. sigmaaldrich.comnumberanalytics.com In the biosynthesis of this compound, it is expected that a series of distinct GTs are involved, each responsible for adding a specific sugar to a specific position on the aglycone or the growing glycan chain. The enzymes must recognize the unique structural features of the this compound aglycone and the corresponding nucleotide sugar donors to construct the final molecule correctly. sigmaaldrich.com

While once thought to be unidirectional, many glycosyltransferase-catalyzed reactions are now understood to be reversible. asknature.orgresearchgate.net This reversibility allows GTs to catalyze not only glycosylation but also the exchange of sugars and aglycones, as well as the synthesis of nucleotide sugars from a glycoside and a nucleotide diphosphate (B83284) (NDP). researchgate.net This phenomenon has been observed in GTs from various microorganisms and plants. researchgate.net

The ability of GTs to operate in reverse has significant implications for synthetic biology and drug development. It allows for the generation of novel glycosides and unnatural biomolecules through "glycodiversification," where different sugars can be swapped onto a core aglycone. researchgate.netwarf.org For instance, GTs involved in calicheamicin (B1180863) and vancomycin (B549263) biosynthesis have been shown to readily catalyze reversible reactions, leading to the creation of dozens of new variants. researchgate.net This suggests that the GTs responsible for this compound biosynthesis may also possess catalytic reversibility, opening up possibilities for producing novel Glykenin analogs with potentially altered or improved biological activities.

While specific kinetic data for the glycosyltransferases in the this compound pathway are not available, the kinetic mechanisms of GTs have been studied extensively in other systems. Many GTs follow a sequential Bi-Bi kinetic mechanism, where the enzyme binds the substrates in an ordered fashion. nih.govfrontiersin.org Typically, the nucleotide sugar donor binds first, followed by the acceptor substrate. After the glycosyl transfer, the glycosylated product is released, followed by the release of the nucleotide diphosphate. nih.gov

Kinetic analyses of GTs involve determining key parameters such as the Michaelis constant (K_m) for both donor and acceptor substrates and the catalytic rate constant (k_cat). These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. nih.gov Assays for GT activity often rely on detecting the release of the nucleotide diphosphate byproduct, which can be quantified using coupled enzyme assays, such as those involving a phosphatase that releases inorganic phosphate (B84403) for colorimetric detection. researchgate.netrndsystems.com

Illustrative Kinetic Mechanism for a Typical Glycosyltransferase

| Step | Reaction | Description |

|---|---|---|

| 1 | E + Donor → E-Donor | The enzyme (E) binds the nucleotide sugar donor. |

| 2 | E-Donor + Acceptor → E-Donor-Acceptor | The acceptor molecule binds to the enzyme-donor complex. |

| 3 | E-Donor-Acceptor → E-Product-NDP | The glycosyl group is transferred to the acceptor, forming the product and the nucleotide diphosphate (NDP). |

This table illustrates a common ordered Bi-Bi sequential mechanism. nih.govfrontiersin.org

Involvement of Other Key Enzymes in this compound Maturation and Acetylation

The final structure of this compound is not solely the result of glycosyltransferase activity. Post-glycosylation modifications, particularly acetylation, are critical for its maturation. The various components of the glykenin family are distinguished by the number and location of acetyl groups on their sugar residues, which points directly to the action of acetyltransferase enzymes. nih.gov

Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

Metabolic engineering offers a powerful toolkit to enhance the production of valuable natural products like this compound. researchgate.net By purposefully modifying the genetic and regulatory networks within a microorganism, it is possible to increase product yield, titer, and productivity. nih.gov These strategies are broadly categorized into the manipulation of the native producing organism and the transfer of the biosynthetic pathway into a more tractable heterologous host.

Genetic Manipulation of Producing Microorganisms for Improved Yields

The genetic modification of the native Basidiomycetes sp. that produces this compound presents a direct approach to improving yields. However, the genetic manipulation of Basidiomycetes can be challenging compared to other fungi like Ascomycetes. d-nb.info Despite these challenges, several strategies have been successfully employed in other filamentous fungi and could be hypothetically applied to the this compound producer. nih.gov

One key strategy is the overexpression of pathway-specific positive regulatory genes or the deletion of negative regulatory genes . Many fungal secondary metabolite biosynthetic gene clusters are controlled by pathway-specific transcription factors. Identifying and overexpressing the activator for the this compound cluster could significantly boost its production.

Another approach is the elimination of competing metabolic pathways . The precursor molecules for this compound biosynthesis, such as acetyl-CoA for the polyketide backbone and nucleotide sugars for glycosylation, are also used in primary metabolism and for the synthesis of other secondary metabolites. Deleting genes for competing pathways can redirect the flow of these precursors towards this compound synthesis. For example, knocking out genes responsible for the production of other major secondary metabolites could increase the availability of precursors for the glykenin pathway.

Furthermore, improving precursor supply is a common and effective strategy. For the polyketide aglycone of this compound, this would involve engineering the central carbon metabolism to produce more acetyl-CoA and malonyl-CoA. For the glycosidic portion, enhancing the synthesis of the specific nucleotide sugars required for the glykenin structure would be crucial.

The table below summarizes potential genetic targets for the enhanced production of this compound in its native Basidiomycetes host, based on common metabolic engineering strategies in fungi.

| Engineering Strategy | Potential Gene Target | Expected Outcome |

| Pathway Upregulation | Pathway-specific transcription factor | Increased expression of biosynthetic genes |

| Precursor Enhancement | Acetyl-CoA carboxylase | Increased supply of malonyl-CoA for polyketide synthesis |

| Precursor Enhancement | Genes in the pentose (B10789219) phosphate pathway | Increased supply of precursors for nucleotide sugars |

| Blocking Competing Pathways | Polyketide synthases of other secondary metabolites | Redirection of precursors to this compound biosynthesis |

Heterologous Expression Systems for this compound Production

Due to the often slow growth and genetic intractability of many wild-type microbial producers, including some Basidiomycetes, moving the entire biosynthetic pathway for a natural product into a more easily manipulated host is a highly attractive strategy. d-nb.infonih.gov This approach, known as heterologous expression, has been successfully used for the production of various fungal natural products. nih.gov

The choice of a suitable heterologous host is critical. For complex fungal pathways, hosts like Aspergillus oryzae or Ustilago maydis are often preferred over bacteria like E. coli because they are eukaryotes and can better handle the post-translational modifications and intron splicing often required for fungal enzymes. nih.govmdpi.com

The process of heterologous expression for this compound would involve:

Identification and isolation of the complete this compound biosynthetic gene cluster from the native Basidiomycetes sp. This is a significant challenge and a prerequisite for this approach.

Cloning the entire gene cluster into an expression vector suitable for the chosen heterologous host.

Transformation of the host organism with the vector containing the glykenin gene cluster.

Optimization of fermentation conditions to maximize the production of this compound in the new host.

Successful heterologous expression not only facilitates yield improvement but also provides a powerful platform for pathway elucidation and the generation of novel analogues through combinatorial biosynthesis. The table below outlines some potential heterologous hosts and their key characteristics for the production of this compound.

| Heterologous Host | Advantages | Challenges |

| Aspergillus oryzae | Well-established for fungal gene expression, good secretion capabilities. nih.gov | Potential for incomplete intron splicing for genes from distant fungal species. nih.gov |

| Ustilago maydis | A basidiomycete host, potentially better compatibility for gene expression. mdpi.com | Less commonly used than Aspergillus, fewer genetic tools available. |

| Saccharomyces cerevisiae | Extensive genetic toolkit, well-understood physiology. | Often inefficient at expressing large fungal polyketide synthases and cytochrome P450s. |

Chemical Synthesis and Synthetic Derivatization Strategies for Glykenin Iv

Total Synthesis of the Glykenin IV Core Structure

The total synthesis of a complex natural product like this compound is a significant undertaking that requires a masterful orchestration of chemical reactions. scripps.edu A successful total synthesis not only provides access to the natural product for biological evaluation but also serves as a platform for the creation of novel analogues with potentially improved properties. scripps.edu The development of a synthetic route to the this compound core is a critical first step in this endeavor. Researchers in the field often draw inspiration from the syntheses of other complex molecules, such as (-)-himgaline and ningalin D, which have been achieved through multi-step sequences involving strategic bond formations and functional group manipulations. nih.govnih.gov The synthesis of isohirsut-4-ene, for example, was accomplished in six steps and featured key reactions like a Rh(I)-catalyzed [5+2+1] cycloaddition. pku.edu.cn Such elegant strategies provide a conceptual framework for approaching the complex topology of the this compound scaffold.

Modular Synthesis of Glycone and Aglycone Subunits

A modular approach, which involves the separate synthesis of the constituent glycone (trisaccharide) and aglycone (C26-fatty acid) subunits followed by their convergent coupling, is a powerful strategy for constructing complex glycoconjugates like this compound. This approach allows for greater flexibility and efficiency, as the individual subunits can be optimized and diversified independently before being combined. The synthesis of the glycone moiety would require precise control over glycosidic bond formation and the regioselective installation of protecting groups. Similarly, the synthesis of the C26-fatty acid aglycone would necessitate methods for the stereocontrolled construction of the long alkyl chain and the introduction of required functional groups.

Chemoenzymatic Synthetic Approaches to this compound and Analogues

Chemoenzymatic synthesis has emerged as a powerful tool in carbohydrate chemistry, combining the selectivity of enzymatic transformations with the versatility of chemical synthesis. researchgate.netmdpi.comchemrxiv.org Enzymes, such as glycosyltransferases, can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions. researchgate.net This approach could be particularly advantageous for the synthesis of the trisaccharide portion of this compound, minimizing the need for extensive protecting group manipulations. rsc.org For instance, a chemoenzymatic strategy was successfully employed in the synthesis of GAA-7 glycan analogues, where an enzymatic step was used for the key glycosylation. nih.gov The development of chemoenzymatic methods for this compound would not only facilitate its synthesis but also open avenues for the creation of a diverse range of analogues. nih.gov

Design and Rational Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationships and for developing new therapeutic agents. mdpi.comnih.gov By systematically modifying different parts of the molecule, researchers can probe the importance of specific functional groups for its biological activity.

Modification Strategies for the Trisaccharide Moiety

The trisaccharide moiety of this compound is a prime target for modification. Altering the sugar units, the glycosidic linkages, or the stereochemistry of the monosaccharides could have a profound impact on the molecule's biological properties. Strategies for modifying carbohydrate structures are well-established and include the synthesis of deoxysugars and the introduction of different functional groups at various positions on the sugar rings. nih.gov For example, in the synthesis of cyclopropene (B1174273) derivatives of aminosugars for metabolic glycoengineering, modifications to the sugar structure were key to their function. beilstein-journals.org

Chemical Diversification of the C26-Fatty Acid Aglycone

The long C26-fatty acid chain of the aglycone provides another opportunity for chemical diversification. Modifications could include altering the chain length, introducing unsaturation or branching, or incorporating functional groups such as hydroxyls, amides, or aromatic rings. These changes could influence the molecule's lipophilicity and its interactions with biological membranes or protein targets.

Structure Activity Relationship Sar Studies and Biological Target Engagement of Glykenin Iv

Systematic Structure-Activity Relationship (SAR) Investigations of Glykenin IV

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, these investigations aim to identify the specific molecular features, or pharmacophores, that are essential for its antifungal effects. Such studies form the basis for designing more potent and selective analogues.

Correlation of Structural Features with Antifungal Efficacy

Detailed SAR studies correlating the specific structural features of this compound with its antifungal efficacy are limited in widely available literature. Glycolipids, as a class, possess distinct hydrophilic (glycan) and hydrophobic (lipid) moieties, and the antifungal activity is typically dependent on the precise balance and chemical nature of these two parts.

For many bioactive glycolipids, the nature of the sugar head group (e.g., monosaccharide vs. disaccharide, specific stereochemistry) and the length, saturation, and branching of the lipid tail are critical determinants of efficacy. Modifications to either part of the molecule can lead to significant changes in antifungal potency. For instance, in other glycolipid families, it has been established that subtle changes in the chemical structure can lead to dramatically different immune activities and biological effects. nih.gov

Future SAR studies on this compound would likely involve the synthesis and biological evaluation of a series of analogues to probe the importance of:

The Glycan Moiety: Altering the sugar units, their linkage, and stereochemistry.

The Lipid Tail: Varying the length, degree of unsaturation, and branching of the fatty acid chain.

The Linkage: Modifying the ester or ether linkage connecting the glycan and lipid parts.

The data from such studies would be instrumental in building a comprehensive SAR model for the this compound scaffold.

Table 1: Key Areas for SAR Investigation of this compound This table outlines hypothetical areas for SAR studies based on the general structure of glycolipids, as specific data for this compound is not available.

| Structural Component | Potential Modifications for SAR Study | Hypothesized Impact on Antifungal Efficacy |

|---|---|---|

| Glycan Head Group | - Variation of sugar units (e.g., glucose, mannose) - Alteration of glycosidic linkages (e.g., α vs. β) - Modification of stereochemistry | Could affect target recognition and binding specificity. |

| Lipid Tail | - Variation in chain length - Introduction/removal of double bonds (saturation) - Addition of branching or hydroxyl groups | May influence membrane interaction, solubility, and overall potency. |

| Linker Region | - Change from ester to ether or amide linkage | Could alter chemical stability and metabolic susceptibility. |

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com This approach is invaluable for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. mdpi.com

Specific QSAR studies focused exclusively on this compound have not been identified in the reviewed literature. However, the application of QSAR in antifungal research is a well-established practice. nih.gov A typical QSAR study for this compound would involve:

Data Set Compilation: Assembling a series of this compound analogues with experimentally determined antifungal activities.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify physicochemical properties such as electronic, steric, and hydrophobic features.

Model Generation: Using statistical methods to build a mathematical equation that links the descriptors to the observed antifungal activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such a model could elucidate which properties (e.g., a specific partial charge, molecular shape, or logP value) are most influential for the antifungal action of the this compound scaffold, guiding the rational design of new, more effective derivatives.

Mechanistic Investigations into Antifungal Action

Understanding the mechanism by which this compound exerts its antifungal effects is paramount for its development as a therapeutic agent. Mechanistic studies aim to identify the specific cellular targets and pathways that are disrupted by the compound, leading to fungal cell inhibition or death.

Identification of Fungal Cellular Targets

The precise molecular targets of this compound within the fungal cell have not been definitively identified in published research. However, based on the mechanisms of other antifungal agents, potential targets can be hypothesized. Key fungal cellular components that are often targeted by antifungal drugs include enzymes involved in cell wall synthesis, proteins essential for cell membrane integrity, and pathways related to cellular function and signaling. nih.govcreative-biolabs.com

The fungal cell wall and cell membrane are particularly attractive targets because they contain structures, such as β-glucans, chitin, and ergosterol, that are absent in mammalian cells, offering a basis for selective toxicity. nih.govnih.govcreative-biolabs.com Future research may reveal that this compound interacts with specific glycans, lipids, or proteins on the fungal surface or within the cell membrane, disrupting their function. mdpi.com

Impact on Fungal Cell Wall and Membrane Integrity

The fungal cell wall is a dynamic and essential structure that protects the cell from environmental stress and maintains its shape. nih.gov The cell membrane regulates the passage of substances and is critical for cell viability. Many antifungal compounds function by compromising the integrity of these barriers. mdpi.comresearchgate.net

While direct evidence for this compound's effect on the fungal cell wall and membrane is not available, its glycolipid structure suggests a likely interaction with the cell membrane. The lipid portion could intercalate into the lipid bilayer, while the glycan headgroup could interact with membrane proteins or lipids, potentially leading to:

Increased Membrane Permeability: Formation of pores or channels that cause leakage of essential ions and metabolites. nih.gov

Disruption of Membrane Fluidity: Altering the physical properties of the membrane, which can impair the function of embedded proteins. mdpi.com

Inhibition of Membrane-Bound Enzymes: Directly inhibiting enzymes crucial for processes like cell wall synthesis or nutrient transport. nih.gov

Experimental validation using techniques such as fluorescent microscopy with membrane-potential sensitive dyes, leakage assays, and electron microscopy would be necessary to confirm these potential mechanisms.

Role in Inhibition of Microbial Adhesion and Biofilm Disruption

Fungal biofilms are structured communities of cells adhered to a surface and encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antifungal therapies and play a significant role in chronic and device-related infections. mdpi.com Therefore, agents that can prevent biofilm formation or disrupt existing biofilms are of significant therapeutic interest. nih.govnih.gov

There is currently no specific research demonstrating the activity of this compound against fungal biofilms. However, some glycolipids have been shown to possess anti-biofilm properties, often acting as biosurfactants that interfere with cell adhesion or disrupt the mature biofilm matrix. mdpi.comresearchgate.net

A potential anti-biofilm mechanism for this compound could involve:

Inhibition of Initial Adhesion: Preventing fungal cells from attaching to surfaces, which is the first step in biofilm formation.

Disruption of Mature Biofilms: Breaking down the extracellular matrix or killing the cells within an established biofilm.

Interference with Quorum Sensing: Disrupting the cell-to-cell communication systems that regulate biofilm development.

Investigating these potential activities would be a critical step in evaluating the full therapeutic scope of this compound.

Table 2: Potential Mechanistic Actions of this compound This table summarizes hypothesized mechanisms of action for this compound based on its chemical class and the known actions of other antifungal agents.

| Mechanistic Aspect | Potential Action of this compound | Consequence for Fungal Cell |

|---|---|---|

| Cellular Target | Interaction with cell membrane components (e.g., ergosterol, phospholipids, proteins). nih.gov | Disruption of membrane-dependent processes. |

| Membrane Integrity | Intercalation into the lipid bilayer, causing pore formation or altered fluidity. nih.gov | Leakage of cellular contents, loss of osmotic control, cell death. |

| Biofilm Formation | Interference with cell surface adhesion or disruption of the extracellular matrix. researchgate.net | Prevention of biofilm establishment or eradication of mature biofilms. |

Exploration of Other Biological Activities of this compound and its Family Members

While the primary focus of research on many natural products is often a single, prominent biological activity, further investigation frequently reveals a broader spectrum of effects. In the case of this compound and its related compounds, the exploration of other potential therapeutic applications is an area of ongoing interest. This section delves into the reported and potential biological activities of the Glykenin family beyond their primary classification.

Potential Antibacterial Activities

The Glykenin family belongs to the broader class of glycosidic antibiotics produced by Basidiomycetes sp. jst.go.jpnih.gov. While specific antibacterial data for this compound is not extensively detailed in publicly available academic literature, the general classification of this family of compounds as "antibiotics" suggests a potential for antibacterial action. jst.go.jpnih.gov Glycosidic antibiotics, as a group, are known to exhibit a wide range of antimicrobial activities.

Research on other glycosidic compounds from various microbial sources has demonstrated their potential to inhibit bacterial growth. The structural complexity of these molecules, featuring both a sugar moiety and an aglycone, allows for diverse interactions with bacterial cells. The mechanism of action for such antibiotics can vary widely, from disrupting cell wall synthesis to inhibiting protein or nucleic acid synthesis.

Given that the Glykenin family consists of at least nine components (GK-I-VII and DG) with variations in their acetyl groups and aglycones, it is plausible that different members of this family could exhibit different antibacterial spectrums and potencies. jst.go.jpnih.gov However, without specific studies on the antibacterial effects of this compound, any such activity remains speculative and an area for future research.

Other Reported Biological Activities in Academic Research

Beyond its classification as a glycosidic antibiotic, a significant finding reported in patent literature identifies Glykenin IVA as an antifungal agent. google.com This activity is attributed to its derivation from a species of Dacrymyces. google.com The specifics of its antifungal spectrum and mechanism of action are not extensively elaborated in academic publications, but this finding points to a key biological activity of this specific member of the Glykenin family.

The broader family of glycolipids, to which Glykenins belong, is known for a wide array of biological activities. nih.govresearchgate.net These can include antiviral, antitumor, and immunomodulatory effects. The specific biological activities are highly dependent on the fine details of their chemical structures, including the nature of the sugar units, the lipid components, and any additional modifications. nih.govresearchgate.net

It is important to note that detailed academic research focusing specifically on the diverse biological activities of this compound and its close relatives is limited. The initial research primarily focused on the structure elucidation of the Glykenin components. jst.go.jpnih.gov Therefore, the full therapeutic potential of this compound and other members of its family remains an area that requires further in-depth investigation.

Advanced Methodologies in Glykenin Iv Research

High-Throughput Glycan Analysis for Glykenin Components

High-throughput (HTP) glycan analysis is a critical technology for rapidly profiling the carbohydrate components of complex molecules like Glykenin IV. google.com Given that this compound possesses a diacetylated trisaccharide moiety composed of glucose and xylose, HTP methods are invaluable for quality control, biosynthetic studies, and exploring derivatives. nii.ac.jp The process is typically automated on robotic platforms to ensure reproducibility and handle large numbers of samples simultaneously. researchgate.netcreative-proteomics.com

The general workflow for HTP N-glycan analysis, which can be adapted for the O-linked glycans of this compound, involves several key stages. glycoscience.ru Initially, the glycan portion is chemically or enzymatically cleaved from the lipid moiety. This is followed by purification, often using solid-phase extraction techniques, and fluorescent labeling to enhance detection sensitivity. The labeled glycans are then separated and quantified using methods like ultra-high-performance liquid chromatography (UHPLC). researchgate.netglycoscience.ru This systematic approach allows researchers to quickly assess variations in the glycan structure, such as the position and completeness of acetylation, across different production batches or mutant fungal strains.

Table 1: Typical Workflow for High-Throughput Glycan Analysis

| Step | Description | Purpose | Key Technologies |

|---|---|---|---|

| 1. Glycan Release | Cleavage of the trisaccharide from the fatty acid backbone of this compound. | To isolate the glycan components for analysis. | Chemical (e.g., hydrazinolysis) or enzymatic digestion. |

| 2. Purification | Removal of non-glycan components like lipids and salts. | To prevent interference and improve data quality. | Solid-supported hydrazide cleanup, multiwell filtration plates. researchgate.net |

| 3. Fluorescent Labeling | Covalent attachment of a fluorescent tag (e.g., 2-aminobenzamide) to the reducing end of the glycan. | To enable sensitive detection and accurate quantification. | Reductive amination. |

| 4. Analysis | Separation and detection of labeled glycans. | To generate a quantitative profile of the glycan population. | Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection, often on a UHPLC system. glycoscience.ru |

| 5. Data Processing | Automated peak integration and comparison against a database. | To identify and quantify individual glycan structures. | Specialized bioinformatics software. creative-proteomics.com |

Advanced Mass Spectrometry-Based Glycomics for Complex Glycolipids

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of complex glycolipids due to its high sensitivity and ability to provide detailed molecular information. nih.gov For a molecule like this compound, advanced MS-based glycomic strategies are essential to confirm the structure of the entire molecule, including the C26 fatty acid and the precise arrangement of the diacetylated trisaccharide. nii.ac.jpuobaghdad.edu.iq

Techniques such as liquid chromatography-mass spectrometry (LC-MS) allow for the separation of different Glykenin variants or related metabolic products before they enter the mass spectrometer. creative-proteomics.com Electrospray ionization (ESI) is a common method for generating ions of the intact glycolipid without significant fragmentation. Subsequent tandem MS (MS/MS) experiments are then used to systematically break down the molecule. uobaghdad.edu.iq Fragmentation methods like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) can reveal the sequence of the sugar chain and the structure of the lipid tail. jst.go.jp

To enhance sensitivity and obtain more detailed structural information, derivatization techniques like permethylation are often employed. nih.gov Permethylation stabilizes labile sialic acid residues (though not present in this compound) and improves ionization efficiency, leading to clearer fragmentation patterns that help determine the linkage positions between the sugar units. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Application for this compound | Advantages |

|---|---|---|

| LC-MS/MS | Separation and fragmentation of this compound and its analogues. | Provides information on both molecular weight and structure in a single run. creative-proteomics.com |

| MALDI-TOF MS | Rapid screening and molecular weight determination. | High throughput and tolerance to some impurities. creative-proteomics.com |

| Permethylation + MS | Detailed linkage analysis of the trisaccharide component. | Increases sensitivity and provides more informative fragmentation for structural elucidation. nih.gov |

| Cryogenic IR Spectroscopy | Unambiguous distinction of isomers. | Provides diagnostic spectroscopic fingerprints to resolve isomeric glycan headgroups and anomeric configurations. nih.gov |

Development of In Vitro Enzymatic Assays for Glykenin Biosynthetic Enzymes

Understanding the biosynthesis of this compound requires the identification and characterization of the enzymes responsible for its assembly. The construction of the molecule likely involves a series of glycosyltransferases that sequentially add the xylose and glucose units to the lipid moiety, as well as acetyltransferases that add the acetyl groups. Developing in vitro enzymatic assays is a fundamental step in characterizing the function and specificity of these enzymes. chemical-manufactures.com

A typical assay involves incubating the purified, recombinant enzyme with a suitable acceptor substrate (e.g., the growing Glykenin precursor) and a donor substrate (e.g., UDP-xylose, UDP-glucose, or Acetyl-CoA). up.ac.zaroutledge.com The reaction is performed in a buffer system optimized for pH and cofactor requirements, such as divalent cations like MnCl₂ or MgCl₂, which are often necessary for glycosyltransferase activity. chemical-manufactures.comroutledge.com

Enzyme activity can be measured in several ways. A common method uses radiolabeled donor substrates (e.g., UDP-[³H]Galactose), where the incorporation of radioactivity into the acceptor substrate is quantified after separating the product from the unreacted donor. chemical-manufactures.com Alternatively, non-radioactive methods using HPLC or MS can be employed to detect the formation of the product by observing its unique retention time or mass-to-charge ratio. routledge.com

Table 3: Components of a Hypothetical In Vitro Assay for a this compound Xylosyltransferase

| Component | Example | Purpose |

|---|---|---|

| Enzyme Source | Purified recombinant xylosyltransferase from the Glykenin-producing Basidiomycetes sp. | To catalyze the transfer of xylose. |

| Acceptor Substrate | Glucose-lipid precursor of this compound. | The molecule to which the xylose unit is added. |

| Donor Substrate | UDP-xylose. | Provides the xylose unit for transfer. chemical-manufactures.com |

| Buffer | MES or HEPES buffer (pH 6.5-7.5). | To maintain optimal pH for enzyme activity. routledge.com |

| Cofactors | 10 mM MnCl₂ or MgCl₂. | Often required for the catalytic activity of glycosyltransferases. routledge.com |

| Detection Method | HPLC analysis of the reaction mixture or scintillation counting if using UDP-[¹⁴C]xylose. | To quantify the amount of product formed over time. |

Atomic Force Microscopy (AFM) for Studying Enzyme-Substrate Interactions Relevant to Glykenin Metabolism

Atomic Force Microscopy (AFM) is a powerful imaging technique that allows for the study of biological systems at the nanoscale, providing unique insights into the structural and mechanical properties of biomolecular interactions. mdpi.com In the context of this compound research, AFM can be used to investigate the physical interactions between the biosynthetic enzymes and their substrates, which is not possible with bulk biochemical assays. nii.ac.jpresearchgate.net

By immobilizing a biosynthetic enzyme, such as a glycosyltransferase, onto a smooth surface like mica, AFM can be used in its imaging mode to visualize the enzyme's structure. Introducing the substrate into the system allows for the direct observation of binding events and any associated conformational changes in the enzyme. This provides a single-molecule perspective on the catalytic process.

Furthermore, AFM can be operated in a force spectroscopy mode. In this application, the AFM tip can be functionalized with the substrate molecule. By bringing the tip into contact with the immobilized enzyme and then retracting it, the force required to rupture the enzyme-substrate bond can be measured. mdpi.com This provides quantitative data on binding affinity and kinetics, complementing the information obtained from traditional enzymatic assays. mdpi.com

Table 4: Applications of AFM in this compound Biosynthesis Research

| AFM Mode | Application | Data Obtained |

|---|---|---|

| Imaging Mode | Visualization of Glykenin biosynthetic enzymes with and without substrates. | High-resolution images of enzyme topography and observation of substrate-induced conformational changes. |

| Force Spectroscopy | Measuring the interaction forces between an enzyme and its specific substrate. | Quantitative data on binding forces, affinity, and kinetics of the interaction. mdpi.com |

| Dynamic Studies | Real-time observation of enzyme activity on a substrate-coated surface. | Insights into the dynamics of the catalytic process at the single-molecule level. |

Research Outlook and Future Perspectives on Glykenin Iv

Discovery and Characterization of Novel Glykenin Congeners

The glykenin antibiotics are not a single compound but a family of related molecules, or congeners. nih.gov Research has successfully separated the glykenin mixture produced by Basidiomycetes sp. into multiple components, designated GK-I through GK-VII, along with deacetylated versions (DG). nih.gov These components vary in the number and placement of acetyl groups on their sugar moieties. nih.gov Further analysis using techniques like reversed-phase chromatography has shown that each of these components is itself a mixture of three isomers (A, B, and C) that differ in their aglycone, or lipid, structures. nih.govresearchgate.net

The aglycones of the glykenins are polyhydroxylated saturated fatty acids. mdpi.com For instance, the structures of three aglycones have been identified as various isomers of tetrahydroxyhexacosanoic acid. researchgate.net The deacetylated forms of glykenins A, B, and C are also recognized congeners. glycoscience.ru

Future work in this area will likely focus on isolating and characterizing yet undiscovered congeners from different fungal strains or under varied fermentation conditions. Advanced separation techniques, such as high-performance liquid chromatography (HPLC), and sophisticated analytical methods like tandem mass spectrometry, are crucial for elucidating the precise structures of these new molecules. nih.govresearchgate.net The discovery of novel congeners is important as subtle structural differences can lead to significant variations in biological activity.

Table 1: Known Congeners of the Glykenin Family

| Main Component | Isomers | Key Structural Differentiator |

|---|---|---|

| GK-I | A, B, C | Differing aglycone (lipid) structures |

| GK-II | A, B, C | Differing aglycone (lipid) structures |

| GK-III | A, B, C | Diacetylated trisaccharide; differing aglycone structures nii.ac.jp |

| Glykenin IV | A, B, C | Specific acetylation pattern and aglycone structures glycoscience.rujst.go.jp |

| GK-V | A, B, C | Differing aglycone (lipid) structures |

| GK-VI | A, B, C | Differing aglycone (lipid) structures |

| GK-VII | A, B, C | Differing aglycone (lipid) structures |

| DG (Deacetylated) | A, B, C | Lack of acetyl groups; differing aglycone structures nih.gov |

Refined Understanding of this compound Biosynthetic Pathways

The biosynthesis of microbial glycolipids like this compound is a complex enzymatic process. nih.gov Generally, for glycolipids derived from carbohydrate sources, the metabolic pathway involves both lipogenesis (for the lipid part) and glycolysis (for the sugar part). researchgate.net The assembly of these molecules relies on enzymes such as glycosyltransferases and acyltransferases, which catalyze the formation of glycosidic bonds and the addition of fatty acid chains, respectively. nih.govnih.gov

While the specific enzymatic pathway for this compound has not been fully elucidated, research into related microbial glycolipids provides a foundational model. nih.govresearchgate.net The biosynthesis starts with precursors from primary metabolism. nih.gov The lipid portion, a long-chain fatty acid, is assembled, and the carbohydrate moiety is built separately. These two parts are then joined, often anchored to the cell membrane by lipid carriers during synthesis, before being exported out of the cell. nih.govannualreviews.org

Future research will aim to identify the specific genes and enzymes responsible for this compound synthesis in Basidiomycetes. This involves genomic analysis of the producing organism to find the gene cluster that codes for the biosynthetic machinery. mdpi.com Understanding this pathway is a critical step for metabolic engineering, which could enable the overproduction of this compound or the creation of novel structures by manipulating the biosynthetic genes. nih.gov

Rational Design and Development of this compound Analogues with Enhanced Specificity

Rational design is a strategy used in medicinal chemistry to create new molecules with improved properties, based on the structure of a known compound. acs.orgrsc.org For glycolipids, this can involve modifying the fatty acid chain, altering the sugar units, or changing the linkages between them to enhance biological activity or specificity. mdpi.comnih.gov

For this compound, this approach could lead to the development of analogues with greater potency or a more targeted antimicrobial spectrum. For example, modifying the length or saturation of the fatty acid tail could alter how the molecule interacts with the cell membranes of target microbes. mdpi.com Similarly, changing the sugar components or their acetylation pattern could affect solubility and binding to cellular targets. nih.gov

The future of this compound development will likely see the synthesis of a library of analogues. These synthetic efforts, guided by computational docking studies and a deeper understanding of the structure-activity relationship, aim to produce molecules that are more effective and selective than the natural product. rsc.orgresearchgate.net

Identification of Undiscovered Biological Targets and Mechanisms of Action for this compound

The primary known biological activity of the glykenin family is their antifungal effect. mdpi.com The mechanism of action for many bioactive glycolipids involves interaction with and disruption of the cell membrane of the target organism. researchgate.net However, the precise molecular targets of this compound are not yet fully understood.

A biological target is a molecule within an organism, typically a protein or nucleic acid, that binds to a drug or other substance, resulting in a change in its function. wikipedia.org Identifying these targets is crucial for understanding how a compound works and for predicting its effects. nih.gov Future research will employ a range of techniques to de-orphanize this compound's targets. These methods include affinity chromatography, where a modified this compound molecule is used to "pull out" its binding partners from cell extracts, and genetic screening, which can identify genes that make an organism more or less sensitive to the compound. nih.gov

Uncovering the specific proteins or pathways that this compound perturbs will provide a more complete picture of its mechanism of action and could reveal new therapeutic possibilities beyond its currently known antifungal properties.

Potential Applications in Chemical Biology Research and Basic Drug Discovery Platforms

Chemical biology uses small molecules as tools to study and manipulate biological systems. nih.gov Natural products with unique biological activities, like this compound, are valuable assets in this field. They can be used as chemical probes to investigate cellular processes, helping to unravel complex biological pathways. nih.gov

The future will likely see this compound and its rationally designed analogues used in a variety of research and development contexts. As a tool, it can help identify new antifungal targets; as a therapeutic lead, it provides a scaffold for the development of next-generation antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Glykenin IV, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer: Begin by reviewing existing literature on this compound synthesis, focusing on reaction conditions (e.g., catalysts, solvents, temperature). Reproduce protocols with incremental adjustments (e.g., varying stoichiometry or purification methods like column chromatography vs. recrystallization). Characterize intermediates and final products using NMR, HPLC, and mass spectrometry to confirm structural integrity . For yield optimization, employ Design of Experiments (DoE) to identify critical parameters .

Q. How can researchers validate the biological activity of this compound in preliminary assays while minimizing false positives?

- Methodological Answer: Use orthogonal assays (e.g., enzyme inhibition + cell viability tests) to cross-verify activity. Include positive/negative controls and replicate experiments (n ≥ 3) to assess statistical significance. Apply false discovery rate (FDR) correction for high-throughput screens. Document all assay conditions (e.g., pH, incubation time) to ensure reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Store samples under controlled conditions (e.g., 4°C, 25°C, 40°C with 75% humidity) and analyze at fixed intervals. Pair with spectroscopic methods (e.g., FTIR) to detect structural changes. Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved across independent studies?

- Methodological Answer: Perform a systematic meta-analysis of published data, focusing on variables like cell lines, dosing regimens, and assay endpoints. Replicate key experiments under standardized conditions, and use pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent effects. Address discrepancies through collaborative verification with original authors .

Q. What strategies are effective for elucidating this compound’s target-binding kinetics in complex biological matrices?

- Methodological Answer: Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding analysis. Use proteome-wide affinity pulldowns coupled with mass spectrometry to identify off-target interactions. Validate findings with CRISPR/Cas9 knockout models to confirm target specificity .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer: Synthesize derivatives with systematic modifications (e.g., substituent groups, stereochemistry). Test analogs in parallel assays (e.g., binding affinity, metabolic stability) and use multivariate regression to correlate structural features with activity. Include computational docking studies (e.g., AutoDock Vina) to predict binding modes .

Data Management & Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

- Methodological Answer: Deposit raw datasets (e.g., spectral data, kinetic measurements) in repositories like Zenodo or ChemRxiv with persistent identifiers (DOIs). Annotate metadata using domain-specific standards (e.g., ISA-Tab for experimental workflows). Provide detailed protocols on protocols.io to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.